molecular formula C3H10ClN B569307 Trimethylamine-13C3 Hydrochloride CAS No. 286013-00-1

Trimethylamine-13C3 Hydrochloride

Cat. No.: B569307
CAS No.: 286013-00-1
M. Wt: 98.547
InChI Key: SZYJELPVAFJOGJ-HCULJTSZSA-N
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Description

Trimethylamine-13C3 Hydrochloride is a specially labeled compound used primarily as a tracer in scientific investigations. It is a stable isotope-labeled compound where the carbon atoms are replaced with the isotope carbon-13. This compound is particularly useful in studies involving metabolism and physiological impacts of trimethylamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylamine-13C3 Hydrochloride can be synthesized through the methylation of ammonia using isotopically labeled methyl iodide (13CH3I). The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotope. The resulting trimethylamine-13C3 is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the isotopic purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethylamine-13C3 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form trimethylamine N-oxide.

    Reduction: It can be reduced to form dimethylamine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halides and other nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Trimethylamine N-oxide.

    Reduction: Dimethylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Trimethylamine-13C3 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies involving the synthesis and degradation of organic compounds.

    Biology: Employed in metabolic studies to trace the pathways of trimethylamine in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism of drugs that produce trimethylamine as a metabolite.

    Industry: Applied in the development of new materials and chemicals where isotopic labeling is required for tracking purposes.

Comparison with Similar Compounds

Similar Compounds

    Trimethylamine-13C3,15N Hydrochloride: Another isotopically labeled compound with both carbon-13 and nitrogen-15 isotopes.

    Dimethylamine-13C2 Hydrochloride: A similar compound with two carbon-13 isotopes.

    Methanamine-13C Hydrochloride: A simpler compound with a single carbon-13 isotope.

Uniqueness

Trimethylamine-13C3 Hydrochloride is unique due to its specific labeling with three carbon-13 isotopes, making it highly useful for detailed metabolic studies. Its high isotopic purity ensures accurate and reliable results in scientific investigations.

Properties

IUPAC Name

N,N-di((113C)methyl)(113C)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1,2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYJELPVAFJOGJ-HCULJTSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N([13CH3])[13CH3].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745685
Record name N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286013-00-1
Record name N,N-Bis[(~13~C)methyl](~13~C)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286013-00-1
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